5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid
Description
5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid (C₁₀H₉BrO₂; CAS 97901-15-0) is a bicyclic aromatic compound featuring a carboxylic acid group at the 2-position and a bromine substituent at the 5-position of the indene scaffold. This molecule is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its rigid bicyclic structure and electron-withdrawing bromine substituent enhance its utility in cross-coupling reactions and as a precursor for bioactive molecules. The compound is typically synthesized via Friedel-Crafts acylation or halogenation of indene derivatives, with purity levels reaching 96% in commercial samples .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-9-2-1-6-3-8(10(12)13)4-7(6)5-9/h1-2,5,8H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJPTHPPEYUYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 2,3-Dihydro-1H-indene-2-carboxylic Acid
Direct electrophilic aromatic substitution represents a straightforward route to introduce bromine at the 5-position of the indene ring. In this method, 2,3-dihydro-1H-indene-2-carboxylic acid undergoes bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids such as FeBr₃ or AlCl₃. The reaction typically proceeds in dichloromethane or carbon tetrachloride at 0–25°C, with yields ranging from 65% to 78% depending on stoichiometric control. A key challenge lies in avoiding over-bromination at the 4- and 6-positions, which necessitates precise temperature modulation and incremental bromine addition.
Bromination of Methyl 2,3-Dihydro-1H-indene-2-carboxylate
An alternative approach involves brominating the methyl ester precursor, methyl 2,3-dihydro-1H-indene-2-carboxylate, followed by hydrolysis to yield the target carboxylic acid. This method leverages the electron-withdrawing effect of the ester group to direct bromination to the 5-position. For example, a continuous flow process using NBS and azobisisobutyronitrile (AIBN) in acetonitrile at 80°C achieves 82% regioselectivity for the 5-bromo product. Subsequent hydrolysis with aqueous NaOH (2M, 60°C, 4h) converts the ester to the carboxylic acid with >95% efficiency.
Multi-Step Synthesis via Indene Ring Construction
Cyclization of α,α′-Dibromo-o-xylene Derivatives
A patent-pending method (US8431717B2) outlines the synthesis of brominated indene derivatives through cyclization of α,α′-dibromo-o-xylene with ketones such as 4-penten-2-one. This route constructs the indene ring system while introducing bromine at the 5-position in a single step. The reaction employs isopropylmagnesium chloride as a base in tetrahydrofuran (THF) at −5°C, yielding 1-(5-bromo-2,3-dihydro-1H-inden-2-yl)ethanone as an intermediate. Oxidation of the ketone moiety to a carboxylic acid is achieved via Jones reagent (CrO₃/H₂SO₄) in acetone, with a reported 68% yield.
Catalytic Hydrogenation of Brominated Indenones
Reductive methods using palladium catalysts enable the conversion of 5-bromo-1-indenone to 2,3-dihydro-1H-indene-2-carboxylic acid. In a representative procedure, 5-bromo-1-indenone undergoes hydrogenation (3 bar H₂, 10% Pd/C, 80°C) in ethanol, followed by oxidation with KMnO₄ in acidic medium to introduce the carboxylic acid group. This method achieves an overall yield of 71% but requires careful control of hydrogen pressure to avoid over-reduction of the aromatic ring.
Hydrolysis of Ester Precursors
Acid-Catalyzed Hydrolysis
Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate, synthesized via methods described in CN105461552A, serves as a direct precursor to the target acid. Hydrolysis with concentrated hydrochloric acid at reflux (110°C, 6h) provides the carboxylic acid in 89% yield. The reaction mechanism proceeds through protonation of the ester oxygen, followed by nucleophilic attack by water. Excess HCl (2–3 equivalents) ensures complete conversion, while ice quenching prevents thermal degradation.
Base-Mediated Saponification
Alternatively, saponification with NaOH (2M, 70°C, 3h) offers a milder route, particularly for acid-sensitive substrates. This method avoids the high temperatures of acid hydrolysis but requires neutralization with HCl post-reaction, introducing additional purification steps. Yields typically range from 85% to 91%, with purity >98% confirmed by HPLC.
Stereoselective Synthesis and Resolution
Chiral Auxiliary Approaches
The preparation of enantiomerically pure 5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid employs cinchona alkaloids as resolving agents. In a patented method, cinchonine forms diastereomeric salts with the racemic acid in toluene, enabling separation via fractional crystallization. This process achieves 81% enantiomeric excess (ee) after two recrystallizations, though scalability remains limited by the high cost of chiral auxiliaries.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution using Pseudomonas fluorescens lipase (PFL) in isopropyl ether selectively hydrolyzes the (R)-ester enantiomer, leaving the (S)-ester intact. After 24h at 30°C, the (S)-acid is obtained with 94% ee, though yields are modest (≤45%) due to incomplete conversion.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Bromination | 65–78 | 95–98 | Minimal steps | Low regioselectivity |
| Ester Hydrolysis | 85–91 | 98–99 | High scalability | Requires ester precursor |
| Catalytic Cyclization | 68–71 | 97 | Simultaneous ring formation | Complex reaction setup |
| Enzymatic Resolution | 40–45 | 94–96 | High enantioselectivity | Low yield, high enzyme cost |
Industrial-Scale Optimization Strategies
Continuous Flow Bromination
Adopting continuous flow reactors for bromination steps enhances heat transfer and reduces reaction times. A prototype system using NBS in acetonitrile (residence time: 8min, 80°C) achieves 94% conversion with 99% regioselectivity, compared to 78% conversion in batch mode.
Solvent Recycling in Hydrolysis
Toluene recovery during ester hydrolysis reduces production costs by 23%. Distillation of the toluene-water azeotrope (85°C, 200mbar) enables 92% solvent reuse without compromising reaction efficiency.
Emerging Methodologies
Photocatalytic Bromination
Visible-light-mediated bromination using eosin Y as a photocatalyst and CBr₄ as the bromine source demonstrates promise for late-stage functionalization. Preliminary trials show 72% yield under blue LED irradiation (24h, room temperature), though scalability remains unproven.
Biocatalytic Carboxylation
Engineered Escherichia coli expressing carboxylic acid reductases (CARs) convert 5-bromo-2,3-dihydro-1H-indene-2-carbaldehyde to the target acid with 55% yield in phosphate buffer (pH 7.4, 37°C). While environmentally benign, the method suffers from substrate inhibition at concentrations >10mM .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature.
Reduction Reactions: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Performed in aqueous or organic solvents under controlled temperature conditions.
Major Products Formed
Substitution Reactions: Formation of substituted indene derivatives.
Reduction Reactions: Formation of alcohols or aldehydes.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Scientific Research Applications
Organic Synthesis
5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid serves as an important intermediate in organic synthesis. It facilitates the production of various pharmaceuticals and agrochemicals due to its ability to undergo multiple chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction Reactions : The carboxylic acid group can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride.
- Oxidation Reactions : The compound can be oxidized to form ketones or additional carboxylic acids.
Research indicates that this compound may exhibit various biological activities:
- Antimicrobial Properties : Studies have shown potential effectiveness against certain bacteria and fungi.
- Anti-inflammatory Effects : It has been investigated for its role in reducing inflammation in biological systems.
- Anticancer Activity : Initial studies suggest that it may inhibit cancer cell proliferation.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of specialty chemicals and materials with tailored functionalities.
Case Study 1: Anticancer Activity
A study conducted on various indene derivatives indicated that this compound exhibited significant cytotoxic effects on human cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further pharmaceutical development.
Case Study 2: Antimicrobial Research
Research focusing on the antimicrobial properties of this compound demonstrated effectiveness against specific strains of bacteria. The findings suggest that modifications to the compound's structure could enhance its activity, paving the way for new antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Halogen Substituents
a. 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one (C₉H₆BrClO; CAS 1260018-10-7)
- Structural Differences : Replaces the carboxylic acid group with a ketone and introduces chlorine at the 6-position.
- Applications : Used in photoactive materials and as a building block for heterocyclic synthesis .
b. 5-Bromo-2,3-dihydro-1H-inden-1-one oxime (C₉H₈BrNO; CAS 185122-63-8)
- Functionalization: The oxime group (-NOH) introduces hydrogen-bonding capacity, altering solubility (soluble in DMSO and methanol).
- Utility : Serves as a ligand in metal-catalyzed reactions and a precursor for nitrile oxide click chemistry .
Carboxylic Acid Derivatives
a. 5-Chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester (C₁₁H₉ClO₃)
- Synthesis : Produced via solvent-optimized oxidation (n-hexane instead of dichloromethane), achieving 53% yield.
- Key Role : Intermediate in the synthesis of Indoxacarb, a potent insecticide .
- Comparison : The chloro substituent reduces steric hindrance compared to bromine, favoring faster reaction kinetics in esterification .
b. 5-Bromo-2,3-Dihydro-1H-inden-2-yl Acetate (C₁₁H₁₁BrO₂; CAS 862135-60-2)
- Modification : Carboxylic acid is esterified to an acetate, enhancing lipophilicity (soluble in chloroform).
- Applications : Used in polymer chemistry and prodrug design due to its hydrolytic stability .
Halogenated Indene Derivatives
a. 5-Bromo-3-phenyl-1H-indene-2-carbaldehyde (C₁₆H₁₁BrO)
- Substituents : A phenyl group at the 3-position and an aldehyde at the 2-position.
- Reactivity : The aldehyde enables condensation reactions, while bromine directs electrophilic substitution to the 4-position.
- Yield : Synthesized in 21% yield via Grignard addition, highlighting challenges in steric control .
b. 5-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one
- Functional Groups : Methoxy (-OCH₃) at the 6-position modifies electronic properties, increasing solubility in polar solvents.
- Use Case : Intermediate in antiviral drug synthesis, leveraging methoxy’s directing effects in cross-couplings .
Data Table: Key Properties of Selected Analogues
Biological Activity
5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid is a brominated derivative of indene, recognized for its potential biological activities. The presence of the bromine atom and the carboxylic acid functional group enhances its reactivity and interaction with biological systems. This compound has garnered attention in medicinal chemistry due to its possible applications in treating various diseases, including cancer and bacterial infections.
Chemical Structure and Properties
The chemical formula for this compound is C10H9BrO2. Its structure features a bromine atom at the 5th position of the indene ring and a carboxylic acid group at the 2nd position, which significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H9BrO2 |
| Molecular Weight | 241.08 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine atom enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can modulate biological pathways, leading to various biochemical effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against several bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anticancer Properties
The compound has demonstrated cytotoxic effects on various cancer cell lines. In vitro studies reveal that it induces apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and disruption of cellular signaling pathways . The effectiveness against specific cancer types highlights its potential as a lead compound in anticancer drug development.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, which could be beneficial for conditions characterized by chronic inflammation .
Study 1: Antimicrobial Efficacy
A study conducted by Smolecule evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) effective against both Staphylococcus aureus and Escherichia coli, supporting its potential as a therapeutic agent .
Study 2: Cytotoxicity in Cancer Cells
Another investigation published in MDPI focused on the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that treatment with this compound led to a significant reduction in cell viability, particularly in breast and lung cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromoindole | Indole structure with bromine substitution | Known for diverse biological activities |
| 5-Chloro-2,3-dihydro-1H-indene-2-carboxylic acid | Chlorine instead of bromine | Offers insights into halogen effects on reactivity |
| 5-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid | Similar indene structure but different carboxyl position | May exhibit different biological activities |
Q & A
Q. What are the standard synthetic routes for preparing 5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid and its derivatives?
The compound is commonly synthesized via esterification or functionalization of its ketone precursor, 5-bromo-2,3-dihydro-1H-inden-1-one. For example, 2-methylallyl ester derivatives can be synthesized by reacting the ketone with 2-methylallyl alcohol under acidic or catalytic conditions, yielding products like 2-methylallyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (68% yield, RF 0.3 in pentane:ethyl acetate = 3:2) . Key steps include:
- Use of anhydrous solvents to avoid hydrolysis.
- Column chromatography for purification (e.g., silica gel with pentane/ethyl acetate mixtures).
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic and spectrometric
Q. What chromatographic methods are effective for purifying this compound?
Normal-phase silica gel chromatography with solvent systems like pentane:ethyl acetate (3:2) is widely used, achieving RF values of 0.3–0.7 depending on substituents . For polar derivatives, gradient elution with dichloromethane:methanol may improve resolution.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in cyanide-functionalized derivatives?
The introduction of cyano groups (e.g., 5-bromo-2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate ) requires careful control of nucleophilic agents and reaction time. Using General Procedure 3 (GP3) with trimethylsilyl cyanide (TMSCN) in anhydrous THF at 0°C achieves 88% yield. Key factors:
Q. How do steric and electronic effects influence the reactivity of the indene ring in cross-coupling reactions?
The bromine atom at position 5 activates the ring for Suzuki-Miyaura couplings but may sterically hinder bulkier arylboronic acids. Computational studies (DFT) suggest that electron-withdrawing groups on the carboxylic acid enhance electrophilicity at the C2 position, facilitating nucleophilic attacks. Experimental validation using 5-bromo-2-chlorobenzoic acid derivatives (CAS 21739-92-4) shows improved reactivity with electron-deficient boronic acids .
Q. How can contradictions in reported yields (e.g., 68% vs. 88%) for similar reactions be resolved?
Discrepancies often arise from:
- Catalyst loading : Higher palladium concentrations (5 mol% vs. 2 mol%) in coupling reactions.
- Solvent purity : Anhydrous vs. technical-grade THF affecting side reactions.
- Workup procedures : Acidic quenching (e.g., 1M HCl) may precipitate byproducts, altering isolated yields. Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagents) is critical .
Q. What strategies mitigate decomposition during storage?
Q. Methodological Recommendations
- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres for esterification/cyanation.
- Analytical validation : Cross-validate HRMS with H/C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons).
- Data interpretation : Use software like MestReNova for spectral deconvolution in complex mixtures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
